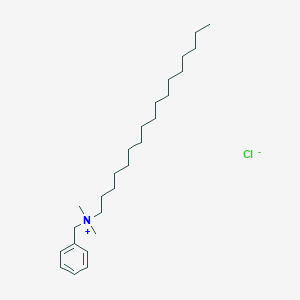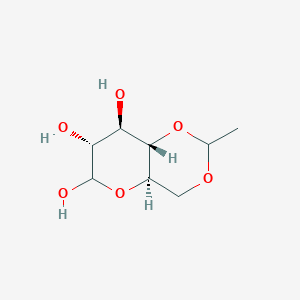![molecular formula C16H16 B092222 Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- CAS No. 1082-12-8](/img/structure/B92222.png)
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a polycyclic aromatic hydrocarbon and is commonly referred to as DCT.
作用機序
The mechanism of action of DCT is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
DCT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In addition, it has been shown to reduce inflammation and oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of using DCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on DCT. One of the areas of interest is the development of DCT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DCT in combination with other anticancer agents to enhance its therapeutic effects. Furthermore, the potential use of DCT in the treatment of neurodegenerative diseases is an area that requires further investigation.
合成法
DCT can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling. The Diels-Alder reaction is the most commonly used method for synthesizing DCT. It involves the reaction between cyclooctadiene and benzyne in the presence of a catalyst such as palladium or platinum.
科学的研究の応用
DCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and is being studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
1082-12-8 |
|---|---|
製品名 |
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- |
分子式 |
C16H16 |
分子量 |
208.3 g/mol |
IUPAC名 |
tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C16H16/c1-2-8-14-10-4-6-12-16(14)15-11-5-3-9-13(15)7-1/h3-6,9-12H,1-2,7-8H2 |
InChIキー |
CZYWAPBZHJZHJD-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
正規SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



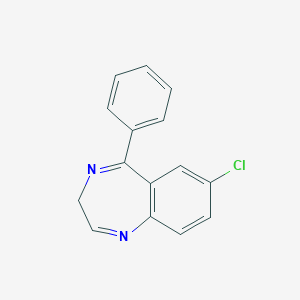
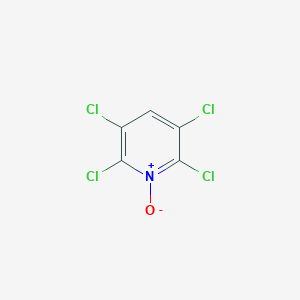
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
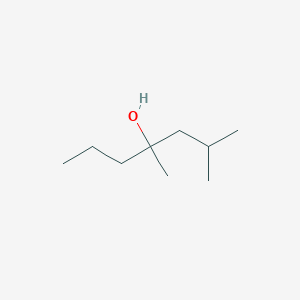
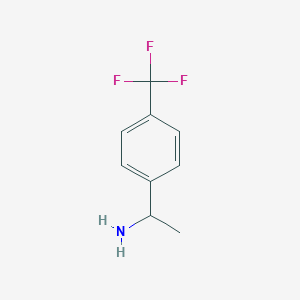
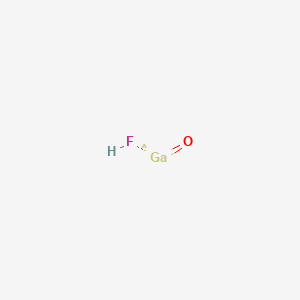
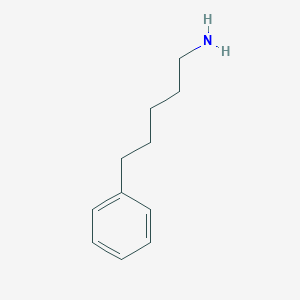
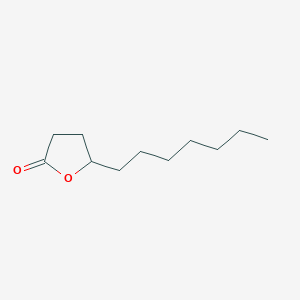
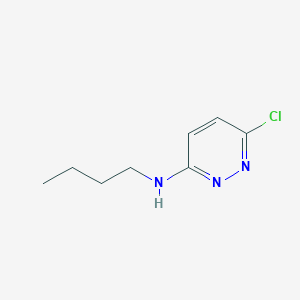
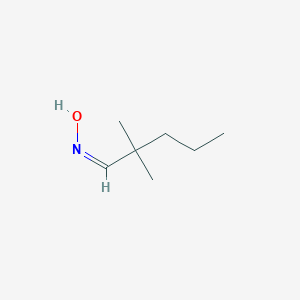
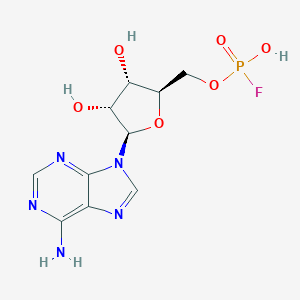
![Spiro[5.5]undecane](/img/structure/B92164.png)
